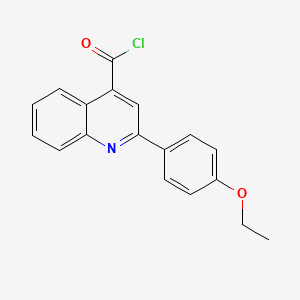

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

描述

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline-derived acyl chloride characterized by a 4-ethoxyphenyl substituent at the 2-position of the quinoline ring. This compound serves as a key intermediate in synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring influences its electronic and steric properties, distinguishing it from analogs with substituents like methoxy, halogens, or trifluoromethyl groups.

属性

IUPAC Name |

2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHIOYVFORYNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240788 | |

| Record name | 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-75-4 | |

| Record name | 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Reaction Conditions

- Isatin or quinoline precursors are reacted with 4-ethoxyacetophenone or related acetophenone derivatives.

- The reaction is typically conducted in ethanol under basic conditions (e.g., potassium hydroxide) or acidic catalysis depending on the method.

- The Pfitzinger reaction or Friedlander synthesis variants are commonly employed to construct the quinoline ring with the desired substitution pattern.

- Reaction temperatures range from 60–80 °C, with reflux conditions sustained for up to 48 hours to ensure completion.

Representative Procedure

- Isatin (or a quinoline precursor) is suspended in ethanol and heated to dissolve.

- Potassium hydroxide solution is added to create basic conditions.

- 4-Ethoxyacetophenone is added dropwise, and the mixture is refluxed for prolonged periods (up to 48 h).

- After cooling, the pH is adjusted to acidic (pH ~5) to precipitate the quinoline-4-carboxylic acid derivative.

- The solid is filtered, washed, and dried.

This method yields 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid intermediates in good yield and purity.

Conversion to 2-(4-Ethoxyphenyl)quinoline-4-carbonyl Chloride

Reagents and Conditions

- The carboxylic acid intermediate is reacted with thionyl chloride (SOCl₂) or sometimes oxalyl chloride.

- The reaction is performed under reflux, typically at 60–80 °C, for 1–3 hours.

- Cooling the reaction mixture to 0 °C prior to workup helps control side reactions.

- Methanol may be added after reaction completion to quench excess reagents or to form esters if desired.

Reaction Mechanism

- SOCl₂ converts the carboxylic acid group (-COOH) to the more reactive acid chloride (-COCl) via formation of an intermediate chlorosulfite.

- The reaction releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as byproducts.

Purification

- The crude acid chloride is purified by recrystallization from ethanol or ethanol/water mixtures.

- Thin-layer chromatography (TLC) using hexane/ethyl acetate mixtures (ratios such as 4:6 or 3:1) monitors reaction progress and purity.

- Drying agents like MgSO₄ or molecular sieves are used to remove residual moisture.

This method is standard for quinoline acid chlorides and is reported to provide high yields of pure this compound.

Alternative and Green Chemistry Approaches

- Magnetically recoverable catalysts such as Fe₃O₄@SiO₂ functionalized with urea-thiazole sulfonic acid have been explored for synthesizing 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80 °C, offering environmentally friendly and recyclable catalytic systems.

- Continuous flow reactors and solvent-free conditions are emerging industrial methods to enhance scalability and reduce environmental impact.

Summary Data Table of Preparation Steps

Characterization Techniques for Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm substitution patterns and purity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (approx. 311.8 g/mol).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using hexane/ethyl acetate solvent systems.

- X-ray Crystallography : Used for structural confirmation of quinoline derivatives, especially for substituted positions.

Research Findings and Optimization Notes

- Excess SOCl₂ improves conversion efficiency but requires careful removal of residual reagents.

- Solvent choice affects reaction kinetics; toluene or dichloromethane are common solvents for acid chloride formation.

- Recyclable catalysts and solvent-free conditions reduce environmental impact and improve sustainability.

- Reaction monitoring by TLC and recrystallization protocols are critical for obtaining high-purity product suitable for further synthetic applications.

化学反应分析

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper salts.

Coupling Reactions: The Suzuki-Miyaura coupling is a notable reaction, where boron reagents are used to form carbon-carbon bonds under mild conditions.

科学研究应用

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: This compound is utilized in proteomics research to study protein interactions and functions.

Industry: It is employed in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s effects are mediated through its ability to form stable complexes with these molecular targets, thereby disrupting their normal functions.

相似化合物的比较

Substituent Effects on Physical and Spectral Properties

The substituent on the phenyl ring significantly impacts physical properties such as melting points and spectral characteristics. Key analogs include:

Key Observations :

Reactivity in Condensation Reactions :

- 2-Phenylquinoline-4-carboxyl chloride reacts with carbamide to form quinoloylcarbamide derivatives (m.p. 215–232°C) .

- Ethoxy-substituted analogs are expected to exhibit slightly reduced reactivity compared to chloro- or trifluoromethyl-substituted derivatives due to steric hindrance and electron donation .

生物活性

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 273.73 g/mol

This compound features a quinoline core substituted with an ethoxy group and a carbonyl chloride, which are crucial for its biological activity.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, acting as either an inhibitor or an activator depending on the context. This modulation can influence critical cellular processes such as signaling pathways and gene expression .

- Apoptosis Induction : Similar quinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells by affecting mitochondrial function and activating apoptotic pathways .

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression, which could lead to reduced cell proliferation and increased apoptosis in malignant cells.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell growth effectively. For instance, compounds structurally similar to this compound have shown IC values in the low micromolar range against various cancer cell lines .

- Antimicrobial Properties : Quinoline derivatives are also known for their antimicrobial activities, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by targeting inflammatory pathways and modulating cytokine production .

Case Studies and Research Findings

Several studies have investigated the biological effects of quinoline derivatives, providing insights into the potential applications of this compound:

- Antiproliferative Screening : A study screened various quinoline derivatives for antiproliferative activity against MCF-7 breast cancer cells, revealing that certain substitutions significantly enhance activity. For example, compounds with ethoxy substitutions showed promising results with IC values comparable to established anticancer drugs like Lapatinib .

- Molecular Docking Studies : Molecular docking studies have indicated strong interactions between quinoline derivatives and target proteins involved in cancer progression. These studies suggest that modifications to the quinoline structure can enhance binding affinity and specificity towards target enzymes .

- Toxicity Assessments : While evaluating the cytotoxicity of related compounds, it was found that certain derivatives displayed selective toxicity towards malignant cells compared to non-malignant cells, highlighting the therapeutic potential of these compounds while minimizing side effects .

Table 1: Biological Activity Summary of Quinoline Derivatives

| Compound Name | IC (µM) | Activity Type | Target |

|---|---|---|---|

| This compound | TBD | Anticancer | EGFR Tyrosine Kinase |

| Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide | 0.19 | Anticancer | EGFR Tyrosine Kinase |

| CTR-40 (6-methoxy derivative) | 36 | Anticancer | Various Kinases |

| CTR-21 (8-methoxy derivative) | 20 | Anticancer | Various Kinases |

常见问题

Q. What synthetic routes are recommended for preparing quinoline-4-carbonyl chloride derivatives like 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride?

- Answer: Synthesis typically involves two steps: (i) Formation of the quinoline-carboxylic acid precursor : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces substituents like the 4-ethoxyphenyl group. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid is synthesized using PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in DMF at reflux (). (ii) Conversion to carbonyl chloride : The carboxylic acid is treated with SOCl₂ or PCl₅ under anhydrous conditions. While not explicitly detailed in the evidence, analogous procedures for acyl chloride formation are standard in organic synthesis.

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent placement and purity (e.g., aromatic proton integration in ).

- IR spectroscopy : A sharp C=O stretch near 1800 cm⁻¹ verifies carbonyl chloride formation.

- Melting point analysis : Used to assess purity (e.g., 223–225°C for 4k in ).

- Chromatography : Column chromatography (silica gel) isolates intermediates, as described in .

Q. How should researchers handle and store this compound to prevent degradation?

- Answer:

- Storage : Keep in airtight, moisture-resistant containers under inert gas (N₂/Ar). Store in a dry, cool environment (≤4°C).

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Safety protocols from analogous compounds () recommend eye protection, gloves, and ventilation to avoid hydrolysis or exposure.

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling steps be optimized for ethoxyphenyl-substituted quinoline synthesis?

- Answer: Key parameters include:

- Ligand selection : Bulky ligands (e.g., PCy₃) improve steric control ().

- Solvent/base systems : Polar aprotic solvents (DMF) with mild bases (K₂CO₃) enhance reactivity.

- Temperature : Reflux conditions (e.g., 110°C in DMF) are often optimal.

- Catalyst loading : Lower Pd concentrations (1–5 mol%) reduce costs while maintaining efficiency.

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

- Answer:

- 2D NMR (HSQC, HMBC) : Resolves ambiguous proton-carbon correlations, especially for quinoline regioisomers.

- Byproduct analysis : Column chromatography () isolates impurities for separate characterization.

- Comparative literature : Cross-check melting points and spectral data with published analogs (e.g., 4k in ).

Q. How to evaluate the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer:

- Kinetic studies : Vary nucleophile (e.g., amines, alcohols) concentrations and monitor via HPLC.

- Solvent effects : Test polar vs. non-polar solvents to assess reaction rates.

- Computational modeling : DFT calculations predict electrophilicity of the carbonyl carbon. highlights its utility as a building block, necessitating systematic reactivity profiling.

Q. How to design structure-activity relationship (SAR) studies for biological applications?

- Answer:

- Analog synthesis : Modify the ethoxy group (e.g., methoxy, propoxy) and test in bioassays (e.g., anticancer activity).

- Biological assays : Use in vitro models to measure IC₅₀ values against target proteins.

- Docking studies : Align with crystal structures of quinoline-binding enzymes (e.g., kinases). demonstrates how substituent variations influence bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。